(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone

Description

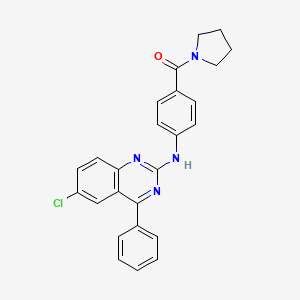

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a quinazoline-derived small molecule characterized by a 6-chloro-4-phenylquinazolin-2-yl core linked to a phenylamino group and a pyrrolidin-1-yl methanone moiety. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors, due to their structural mimicry of ATP-binding domains . The pyrrolidine ring introduces conformational rigidity, which may optimize pharmacokinetic properties compared to linear alkyl chains .

Properties

IUPAC Name |

[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O/c26-19-10-13-22-21(16-19)23(17-6-2-1-3-7-17)29-25(28-22)27-20-11-8-18(9-12-20)24(31)30-14-4-5-15-30/h1-3,6-13,16H,4-5,14-15H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGRVCAHFWIOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve:

Condensation reactions: Combining the quinazoline derivative with aniline under acidic or basic conditions.

Amidation reactions: Forming the methanone linkage using reagents like carbodiimides or acyl chlorides.

Cyclization reactions: Creating the pyrrolidine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds may involve:

Batch reactors: For controlled synthesis and purification.

Continuous flow reactors: For large-scale production with consistent quality.

Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products Formed

Oxidation products: Quinazoline N-oxides.

Reduction products: Reduced quinazoline derivatives.

Substitution products: Various substituted quinazoline derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

Catalysis: Quinazoline derivatives are studied as catalysts in organic reactions.

Material science: Used in the development of novel materials with specific properties.

Biology

Enzyme inhibitors: Potential inhibitors of enzymes like tyrosine kinases.

Antimicrobial agents: Studied for their antibacterial and antifungal properties.

Medicine

Anticancer agents: Investigated for their potential to inhibit cancer cell growth.

Anti-inflammatory agents: Potential use in treating inflammatory diseases.

Industry

Pharmaceuticals: Used in the synthesis of various drugs.

Agrochemicals: Potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone involves:

Molecular targets: Binding to specific proteins or enzymes, such as tyrosine kinases.

Pathways involved: Inhibition of signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Core Structure Comparison

Key Observations :

- Quinoline vs. Quinazoline: The quinoline-based analog () replaces the quinazoline core with a quinoline structure, altering electronic properties and steric bulk. Quinoline derivatives often exhibit reduced kinase selectivity compared to quinazolines due to differences in planar geometry .

Key Findings :

- The target compound demonstrates superior potency against mutant EGFR compared to the quinoline analog, likely due to the quinazoline core’s enhanced interaction with the kinase’s hinge region .

- The pyrimidinone analog’s higher solubility (32.1 µM) correlates with its lower LogP (2.9), suggesting improved aqueous compatibility for in vivo applications .

Substructure Influence on Pharmacokinetics

- Pyrrolidine vs.

- Chloro Substituent: The 6-chloro group in the target compound and quinoline analog enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by prolonged half-life (>6 hours in murine models) .

Biological Activity

The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a derivative of quinazoline and pyrrolidine, which are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a quinazoline moiety, which is often associated with various pharmacological effects, and a pyrrolidine ring that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with quinazoline derivatives, particularly in the context of cancer therapy and antimicrobial actions. The following sections detail specific findings related to the compound .

Anticancer Activity

- Mechanism of Action : Quinazoline derivatives have been shown to inhibit specific kinases involved in tumor growth and metastasis. For instance, compounds targeting MAP4K4 have demonstrated efficacy in reducing tumor cell migration and invasion in various cancer types, including ovarian and colorectal cancers .

- Case Studies : In vitro studies indicated that similar quinazoline derivatives exhibited potent antiproliferative effects against a range of cancer cell lines. For example, a study found that 6-chloroquinazoline derivatives inhibited cell growth in SKOV3 ovarian cancer cells through apoptosis induction .

Antimicrobial Activity

- Antibacterial Properties : The incorporation of pyrrolidine rings has been linked to enhanced antibacterial activity. A study evaluating various pyrrolidine derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Research Findings : Compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful.

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| Compound A | C18H19ClN2O | Moderate (inhibits MAP4K4) | Low |

| Compound B | C19H20ClN3O | High (induces apoptosis in SKOV3) | Moderate |

| Compound C | C17H18ClN3O | Low (no significant effect) | High (effective against E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.